molecular formula C26H25BrN2O B11558889 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide

Cat. No.: B11558889
M. Wt: 461.4 g/mol
InChI Key: JDMBWIWDUKRXEV-TURZUDJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C26H25BrN2O It is characterized by the presence of a bromophenyl group, a cyclopropane ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the carbohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane ring and the bromophenyl group allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25BrN2O

Molecular Weight

461.4 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C26H25BrN2O/c1-17-7-11-21(12-8-17)26(22-13-9-18(2)10-14-22)16-24(26)25(30)29-28-19(3)20-5-4-6-23(27)15-20/h4-15,24H,16H2,1-3H3,(H,29,30)/b28-19+

InChI Key

JDMBWIWDUKRXEV-TURZUDJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C(\C)/C3=CC(=CC=C3)Br)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NN=C(C)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.